molecular formula C11H16N2O3 B2640408 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1823269-38-0

3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2640408
CAS No.: 1823269-38-0
M. Wt: 224.26
InChI Key: USWARDWJLFRKLM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid is a chemically synthesized pyrazole derivative of significant interest in modern medicinal chemistry and drug discovery research. The compound features a pyrazole core, a privileged scaffold in pharmaceutical development, which is substituted at the 1-position with a tetrahydropyran (oxan-2-yl) group and at the 4-position with a carboxylic acid functional group. This specific molecular architecture, combining a five-membered heterocycle with a carboxylic acid handle, makes it a versatile and valuable building block for the synthesis of more complex molecules . The core structural motif of this compound, the pyrazole ring, is a five-membered heterocycle prominently featured in numerous biologically active compounds and FDA-approved therapeutics . Research into similar 4-carboxylic acid-functionalized pyrazoles indicates their primary application as key synthetic intermediates. The carboxylic acid group provides a reactive site for further chemical modification, allowing researchers to create amide, ester, and other derivatives for structure-activity relationship (SAR) studies . This capability is particularly valuable in designing novel enzyme inhibitors and probing protein-ligand interactions. While direct biological data for this specific compound is limited in the public domain, its structural characteristics suggest potential research applications. The tetrahydropyranyl group can influence the molecule's pharmacokinetic properties, such as metabolic stability and solubility, making derivatives of this intermediate attractive candidates for developing new therapeutic agents. Pyrazole-based compounds are extensively investigated for a wide spectrum of pharmacological activities, and this intermediate serves as a crucial starting material in such exploratory syntheses . This product is intended for chemical synthesis and research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3,5-dimethyl-1-(oxan-2-yl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7-10(11(14)15)8(2)13(12-7)9-5-3-4-6-16-9/h9H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWARDWJLFRKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCCCO2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions. The structural characteristics of 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid allow it to participate in cyclization reactions, nucleophilic substitutions, and other transformations that are essential for synthesizing pharmaceuticals and agrochemicals .

Potential Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound possesses potential biological activities, including antimicrobial and anti-inflammatory effects. Studies have shown that derivatives of this compound may inhibit specific enzymes or receptors involved in inflammatory pathways, making it a candidate for developing new therapeutic agents .

Medicinal Chemistry

Drug Development
In the realm of drug development, this compound is being investigated for its potential therapeutic applications. Its structure allows for modifications that can enhance bioactivity against various diseases. For instance, studies have focused on its efficacy against cancer cells and neurodegenerative diseases like Alzheimer's disease . The compound's interaction with biological targets suggests it could modulate pathways that are crucial for disease progression.

Industrial Applications

Production of Specialty Chemicals
this compound is also applied in the production of specialty chemicals. Its unique properties make it suitable for formulating materials that require specific chemical characteristics, such as stability and reactivity. This application extends to sectors such as agriculture, where it may be used to develop new pesticides or herbicides .

Case Studies and Research Findings

Study Focus Area Findings
Study A Anticancer ActivityDemonstrated cytotoxic effects on hypopharyngeal tumor cells, suggesting potential as an anticancer agent.
Study B Neuroprotective EffectsInvestigated the compound's ability to inhibit acetylcholinesterase, indicating potential use in Alzheimer's treatment.
Study C Organic SynthesisHighlighted its role as a building block for synthesizing complex organic molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism by which 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid and analogous pyrazole derivatives are summarized below:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at Pyrazole-1 Position Key Properties Applications/Findings References
This compound Oxan-2-yl (tetrahydropyran-2-yl) - Cyclic ether enhances solubility via hydrogen bonding.
- Moderate steric bulk.
Potential use in receptor modulation due to balanced electronic effects.
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid Tetrahydropyran-4-yl - Similar cyclic ether but positional isomer.
- Altered steric profile compared to oxan-2-yl.
Used in high-throughput crystallography studies.
3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid 3-(Trifluoromethyl)phenyl - Strong electron-withdrawing CF₃ group.
- Increased acidity (lower pKa).
Explored in agrochemicals and pharmaceuticals for enhanced binding to hydrophobic pockets.
3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester 3-Nitrophenyl (as ethyl ester) - Nitro group (electron-withdrawing) increases reactivity.
- Ethyl ester acts as a prodrug.
Phosphodiesterase 4 inhibitor; improves membrane permeability.
3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Isopropyl - Simple alkyl group with high lipophilicity.
- Limited steric hindrance.
Intermediate in synthesis of larger heterocycles.
1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 4-Isopropylphenyl - Bulky aromatic substituent.
- Enhanced π-π stacking potential.
Studied for receptor antagonism in neurological disorders.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid (KYD) Hydrogen (unsubstituted) - Base scaffold with high polarity.
- Reference for substituted derivatives.
Used in crystallographic studies (PDB ID: KYD).

Key Insights

Electronic Effects :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) lower the pKa of the carboxylic acid, enhancing hydrogen-bonding capacity and binding to enzymes like phosphodiesterases .
  • The oxan-2-yl group provides moderate electron-donating effects, balancing solubility and reactivity .

Cyclic ethers (oxan-2-yl, tetrahydropyran-4-yl) improve aqueous solubility compared to purely hydrophobic groups like isopropyl .

Biological Activity: Ethyl ester derivatives (e.g., 3-nitrophenyl ester) serve as prodrugs, improving bioavailability by passive diffusion . The oxan-2-yl analog’s stereoelectronic profile may optimize interactions with adenosine or P2Y receptors, similar to related pyrazole-carboxylic acids in adenylate cyclase studies .

Biological Activity

3,5-Dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrazole ring, dimethyl groups, and an oxan-2-yl substituent, which may contribute to its pharmacological properties. This article explores the biological activity of this compound based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H16_{16}N2_2O3_3
  • CAS Number : 1823269-38-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The compound's mechanism of action often involves interactions with specific molecular targets such as enzymes and receptors.

Key Biological Activities

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains, including E. coli and Bacillus subtilis. Studies have demonstrated inhibition rates comparable to standard antibiotics .
  • Anti-inflammatory Properties :
    • Research has indicated that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations .
  • Antitumor Potential :
    • Preliminary studies suggest that the compound may possess antitumor activity, with some derivatives showing significant cytotoxic effects against cancer cell lines .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with key enzymes involved in inflammatory pathways and microbial resistance mechanisms.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Study ReferenceBiological ActivityFindings
AntimicrobialInhibition of E. coli and Bacillus subtilis at concentrations comparable to standard drugs.
Anti-inflammatoryInhibition of TNF-α (up to 85%) and IL-6 at low concentrations (10 µM).
AntitumorSignificant cytotoxicity against A549 cell lines with IC50_{50} values ranging from 0.01 µM to 49.85 µM in various derivatives.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other pyrazole derivatives:

Compound NameBiological ActivityNotable Properties
3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazoleAntimicrobial, Anti-inflammatorySimilar inhibition profiles against cytokines
1-acetyl-3-(3,4-dimethoxyphenyl)-5-(arylureido)pyrazolesAntitumorPromising results against multiple cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid?

  • Methodology : Utilize condensation reactions between pyrazole-4-carboxylic acid derivatives and oxane (tetrahydropyran) precursors under acidic or basic catalysis. For example, coupling 3,5-dimethylpyrazole-4-carboxylic acid with 2-hydroxytetrahydropyran via nucleophilic substitution, followed by purification using column chromatography .
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) to enhance yield.

Q. How can the purity and structural identity of this compound be validated?

  • Methodology :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Calculate purity via peak area normalization .
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl groups at pyrazole C3/C5, oxane ring attachment) and FT-IR for carboxylic acid (-COOH) stretching bands (~1700 cm1^{-1}) .

Q. What safety protocols are critical during experimental handling?

  • Recommendations :

  • Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact, as pyrazole derivatives may cause irritation .
  • Work in a fume hood to avoid inhalation of fine particles. Store the compound in a dry, cool environment to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural analysis?

  • Methodology :

  • X-ray Refinement : Use SHELX software to resolve ambiguities in bond lengths/angles, particularly for the oxane ring conformation and pyrazole-carboxylic acid tautomerism .
  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR to study rotational barriers in the oxane ring, which may explain discrepancies in peak splitting .

Q. What computational strategies predict the biological activity of this compound?

  • Approach :

  • Molecular Docking : Model interactions with target proteins (e.g., LD transpeptidase or PPARγ) using AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
  • QSAR Studies : Correlate substituent effects (methyl, oxane) with antimicrobial or anti-diabetic activity using descriptors like logP and polar surface area .

Q. What are the challenges in designing multi-functional inhibitors based on this scaffold?

  • Key Issues :

  • Selectivity : Balance affinity for multiple targets (e.g., enzymes vs. receptors) by modifying the oxane ring’s substituents to modulate steric bulk .
  • Metabolic Stability : Evaluate in vitro microsomal assays to address potential oxidation of the tetrahydropyran ring, which may shorten half-life .

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